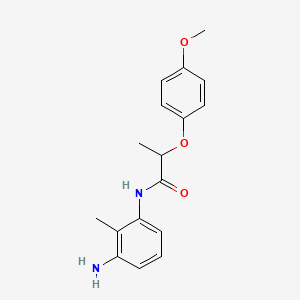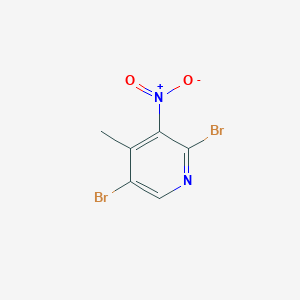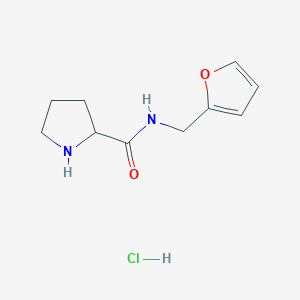
N-(3-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide
説明
N-(3-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide, commonly known as AMMP, is an organic compound that has been used in various scientific research applications. It is a colorless and odorless solid that has a molecular weight of 259.3 g/mol and a melting point of 140-142°C. AMMP has been used in various biochemical and physiological experiments due to its effect on enzymes and proteins. It has also been used in the synthesis of other compounds.
科学的研究の応用
AMMP has been used in various scientific research applications, such as in the synthesis of other compounds and in biochemical and physiological experiments. It has been used to study the effect of enzymes and proteins, and has also been used in the synthesis of other compounds, such as cyclic peptides and peptidomimetics. It has also been used in the study of drug metabolism and pharmacokinetics, as well as in the study of drug-drug interactions.
作用機序
AMMP has been shown to have an effect on enzymes and proteins. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to increase the activity of other enzymes, such as cytochrome P450. It has also been found to interact with certain proteins, such as the serotonin transporter, and to modulate the activity of certain receptors, such as the mu-opioid receptor.
Biochemical and Physiological Effects
AMMP has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to increase the activity of other enzymes, such as cytochrome P450. It has also been found to interact with certain proteins, such as the serotonin transporter, and to modulate the activity of certain receptors, such as the mu-opioid receptor. It has also been found to have an effect on the metabolism of drugs, and to modulate the activity of certain hormones, such as cortisol.
実験室実験の利点と制限
The use of AMMP in lab experiments has several advantages. It is a simple and efficient synthesis method, and it is relatively stable and non-toxic. It has also been found to have an effect on enzymes and proteins, and to interact with certain receptors. However, it is important to note that AMMP is not suitable for use in human clinical trials, as it has not been approved for use in humans.
将来の方向性
There are several potential future directions for AMMP. It could be used to study the effect of enzymes and proteins on drug metabolism and pharmacokinetics, as well as in the study of drug-drug interactions. It could also be used in the synthesis of other compounds, such as cyclic peptides and peptidomimetics. Additionally, it could be used in the study of the effect of hormones, such as cortisol, on drug metabolism and pharmacokinetics. Finally, it could be used in the development of new drugs and treatments.
特性
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-15(18)5-4-6-16(11)19-17(20)12(2)22-14-9-7-13(21-3)8-10-14/h4-10,12H,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUBPRGHMZNPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-Fluoro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1386611.png)




![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386622.png)



![1-[2-(Aminomethyl)benzyl]pyrrolidin-2-one hydrochloride](/img/structure/B1386628.png)

![2-[(Dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1386631.png)

